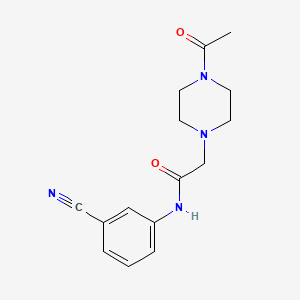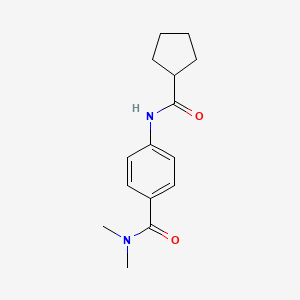
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, also known as DMTCP, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. DMTCP is a derivative of the compound morpholine and is commonly used as a reagent in organic chemistry.
Wirkmechanismus
The exact mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells, making 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer activity, 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one in lab experiments is its versatility. It can be used in a variety of different types of reactions and has shown potential for use in a range of scientific research applications. However, there are also limitations to its use. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be difficult to synthesize and purify, and its activity can be affected by a number of different factors, including pH and temperature.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one. One area of interest is its potential use in cancer treatment, where further studies could help to elucidate its mechanism of action and identify more effective treatment strategies. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one could also be studied further for its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, there is potential for further research into the synthesis and purification of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, which could help to improve its use in lab experiments.
Synthesemethoden
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be synthesized through a multi-step reaction process that involves the reaction of morpholine with a ketone and an ether. The exact synthesis method can vary depending on the specific reagents used, but the general process involves the formation of a cyclic intermediate that is then converted into 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has shown potential for use in a variety of scientific research applications. One of its primary uses is as a reagent in organic chemistry, where it is used to catalyze reactions and synthesize new compounds. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been studied for its potential use in drug discovery and development, as it has been shown to have activity against certain types of cancer cells.
Eigenschaften
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)12-20-11-9-17(16)15(18)8-10-21-14-7-5-4-6-13(14)19-3/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFRWBMCXLLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)



![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)
![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)